OCF3 vs. Phenyl: Steric Size Comparison
The effective steric size of the trifluoromethoxy (-OCF3) group is nearly identical to that of a methoxy (-OCH3) group and a phenyl ring, as determined by dynamic NMR measurements of aryl-aryl rotation barriers in biphenyls. In contrast, the trifluoromethyl (-CF3) group is somewhat smaller than an isopropyl group [1]. This quantitative similarity in size, combined with the distinct electronic properties of -OCF3, makes 5-Amino-2-(trifluoromethoxy)biphenyl a unique steric mimic for a phenyl or methoxy group while imparting different lipophilicity and electronic effects.
| Evidence Dimension | Effective Steric Size (B value) |
|---|---|
| Target Compound Data | Trifluoromethoxy (-OCF3) group has nearly the same effective size as phenyl and methoxy (-OCH3). |
| Comparator Or Baseline | Trifluoromethyl (-CF3) group is somewhat smaller than isopropyl. |
| Quantified Difference | Qualitative comparison of relative sizes. |
| Conditions | Determined by dynamic NMR measurements of aryl-aryl rotation barriers in mono-ortho substituted biphenyls. |
Why This Matters
This allows for strategic molecular design where a substituent can mimic the steric footprint of a common group (phenyl or methoxy) while introducing the unique electronic and lipophilic properties of a fluorinated group, a key consideration in SAR studies.
- [1] Ruzziconi, R., Spizzichino, S., Mazzanti, A., Lunazzi, L., & Schlosser, M. (2010). The biphenyl-monitored effective size of unsaturated functional or fluorinated ortho substituents. Organic & Biomolecular Chemistry, 8(19), 4463–4471. View Source
